Lysine phosphate - 94160-16-4

Lysine phosphate

Catalog Number: EVT-274287
CAS Number: 94160-16-4
Molecular Formula: C6H17N2O6P
Molecular Weight: 244.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lysine phosphate is an α-amino acid that is used in the biosynthesis of proteins.
Source and Classification

Lysine phosphate is derived from lysine, an essential amino acid that is crucial for protein synthesis and various metabolic functions. It is classified as a phosphorylated amino acid, which means it contains a phosphate group attached to the amino acid structure. This modification can alter the properties and functions of proteins, influencing processes such as enzyme activity, signal transduction, and cellular interactions.

Synthesis Analysis

Lysine phosphate can be synthesized using several methods, primarily involving the phosphorylation of lysine. The most common techniques include:

  • Chemical Phosphorylation: This method typically involves reacting lysine with phosphoric acid or its derivatives under controlled conditions. The reaction parameters such as temperature, pH, and reaction time are critical for achieving high yields and purity.
  • Enzymatic Phosphorylation: Enzymes such as kinases can catalyze the transfer of a phosphate group from ATP (adenosine triphosphate) to lysine. This method allows for site-specific phosphorylation, which is advantageous in biochemical studies.
  • Solid-Phase Synthesis: This approach allows for the incorporation of lysine phosphate into peptides or proteins during their synthesis on solid supports, facilitating the study of its biological functions.

Technical parameters such as reaction conditions (temperature, solvent), enzyme specificity, and substrate concentration significantly influence the efficiency and yield of lysine phosphate synthesis.

Molecular Structure Analysis

The molecular structure of lysine phosphate consists of a lysine backbone with a phosphate group attached to one of its hydroxyl groups. The general formula can be represented as C₆H₁₄N₂O₄P. Key structural features include:

  • Amino Group: The primary amine (-NH₂) group is essential for forming peptide bonds.
  • Carboxyl Group: The carboxylic acid (-COOH) group contributes to the acidic properties of the molecule.
  • Phosphate Group: The presence of the phosphate group (-PO₄) introduces negative charges that can affect molecular interactions and solubility.

The three-dimensional conformation of lysine phosphate can be studied using techniques such as X-ray crystallography or NMR spectroscopy to understand its interactions within biological systems.

Chemical Reactions Analysis

Lysine phosphate participates in various chemical reactions typical for phosphorylated compounds:

  • Dephosphorylation: Enzymatic removal of the phosphate group by phosphatases can revert lysine phosphate back to lysine, regulating its function in signaling pathways.
  • Formation of Peptide Bonds: Lysine phosphate can react with carboxylic acids or other amino acids to form peptide bonds, integrating into proteins.
  • Interactions with Metal Ions: The negatively charged phosphate group can coordinate with metal ions, influencing biochemical pathways involving metalloproteins.

These reactions are influenced by factors such as pH, temperature, and the presence of other reactants or catalysts.

Mechanism of Action

The mechanism by which lysine phosphate exerts its effects primarily revolves around its role in protein phosphorylation. This process involves:

  1. Binding to Target Proteins: Lysine phosphate can interact with specific residues in proteins, altering their conformation and activity.
  2. Signal Transduction: Phosphorylation often serves as a switch in signaling pathways, activating or inhibiting downstream effects.
  3. Regulation of Enzyme Activity: By modifying key residues within enzymes, lysine phosphate can enhance or diminish enzymatic activity depending on cellular conditions.

This mechanism underscores the importance of phosphorylation in cellular regulation and signaling.

Physical and Chemical Properties Analysis

Lysine phosphate exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in water due to the polar nature of the phosphate group.
  • Stability: The compound is relatively stable under physiological conditions but may undergo hydrolysis or dephosphorylation under extreme conditions (high temperature or pH).
  • pKa Values: The pKa values associated with the carboxyl groups and the phosphate group influence its ionization state at different pH levels, affecting its interaction with other biomolecules.

These properties are crucial for understanding how lysine phosphate behaves in biological systems and its potential applications in research.

Applications

Lysine phosphate has diverse applications across various scientific fields:

  • Biochemical Research: It is widely used in studies involving protein phosphorylation to understand signaling pathways and enzyme regulation.
  • Drug Development: Compounds mimicking lysine phosphate are explored for therapeutic interventions targeting phospho-regulated processes.
  • Biotechnology: Its role in modifying biomaterials enhances bioactivity and compatibility in tissue engineering applications.
Biochemical Characterization of Lysine-Phosphate Interactions in Post-Translational Modifications

Covalent vs. Non-Covalent Lysine Polyphosphorylation: Mechanistic Debates

The molecular nature of lysine polyphosphorylation remains a contested area in post-translational modification research. Two distinct mechanistic models have emerged:

Covalent phosphoramidate model: Early studies proposed that inorganic polyphosphate (polyP) chains form covalent phosphoramidate bonds with the ε-amino group of lysine residues, analogous to ATP-dependent protein phosphorylation. This model was supported by apparent acid stability of the modification in human and yeast proteins, suggesting a bond strength exceeding typical electrostatic interactions [7].

Non-covalent ionic model: Recent evidence challenges this paradigm. Biochemical analyses demonstrate that polyP modification (KPM) primarily occurs through strong ionic interactions between protonated lysine ε-amino groups and the negatively charged phosphate groups of polyP. Critical evidence includes:

  • PolyP-mediated electrophoretic mobility shifts of lysine-rich proteins that are reversible under high-salt conditions
  • Preservation of modification after lysine deletion but abolition through charge-neutralizing mutations [3]
  • Molecular dynamics simulations showing minimal conformational changes in proteins upon polyP binding, inconsistent with covalent bond formation [5]

A 2024 Molecular Cell study provided decisive evidence using nuclear magnetic resonance (NMR) spectroscopy, confirming the absence of covalent signatures in lysine-polyP complexes and establishing the dominance of ionic forces in these interactions [5]. This mechanistic distinction has profound implications for cellular regulation, as non-covalent modifications permit rapid, ATP-independent modulation of protein function in response to cellular polyP fluctuations.

Table 1: Key Evidence in the Covalent vs. Non-Covalent Polyphosphorylation Debate

Mechanistic ModelSupporting EvidenceCritical Counter-EvidenceFunctional Implications
Covalent phosphoramidateAcid stability in human HSP90; Putative phosphoramidate detection in yeastReversibility under physiological salt conditions; Absence of covalent signatures in NMRHypothesized stable signaling similar to ubiquitination
Non-covalent ionicSalt-reversible mobility shifts; pH-dependent binding; Lysine deletion abolishes bindingPreservation of structure in lysine deletion mutants (CD spectroscopy)Rapid stress-responsive regulation; Energy-independent modification

Ionic Interactions and Protonation-Dependent Binding Dynamics

The ionic character of lysine-polyP interactions confers exquisite pH sensitivity to polyphosphorylation dynamics. The binding affinity is governed by:

Protonation equilibria: Lysine ε-amino groups exhibit a pKₐ ~10.5, maintaining positive charges at physiological pH. Polyphosphate chains possess high negative charge density (pKₐ ~1-2 for terminal phosphates), creating strong electrostatic complementarity. This charge-charge interaction follows a bell-shaped pH-dependency curve:

  • Below pH 5: Lysine protonation increases, but polyP charge decreases due to protonation of phosphate groups
  • pH 6.0-7.5: Optimal binding with fully protonated lysines and ionized phosphates
  • Above pH 8: Lysine deprotonation diminishes binding capacity [5]

Binding stoichiometry: Isothermal titration calorimetry (ITC) studies reveal that polyP chains engage multiple lysine residues simultaneously. A 15-residue polyphosphate (15-mer) typically interacts with 4-6 lysines within a binding pocket, with dissociation constants (Kd) in the low micromolar range (1-20 μM). The binding enthalpy (ΔH) is highly negative, indicating substantial electrostatic contributions to complex stability [3].

Structural consequences: Molecular dynamics simulations demonstrate that polyP binding induces conformational expansion in intrinsically disordered lysine-rich regions. For example, the N-terminal domain of human endoplasmin (GRP-94) undergoes increased flexibility upon polyP association, potentially modulating its chaperone function. This expansion facilitates interactions with downstream effectors by exposing previously buried protein domains [7].

The protonation-dependent binding model explains how polyP serves as a cellular pH sensor:

Low pH (e.g., phagosome) → Lysine protonation enhanced → Increased polyP binding → Virulence activation  High pH → Lysine deprotonation → PolyP release → Virulence attenuation  

This mechanism enables pathogens like Pseudomonas aeruginosa to sense and respond to acidic host environments during infection [3] [5].

Structural Determinants of Lysine-Rich Motifs for Polyphosphate Binding

Lysine-polyphosphate interactions exhibit stringent sequence specificity and structural constraints. Proteome-wide analyses in Pseudomonas aeruginosa identified lysine-rich motifs (KRMs) as the primary polyP-binding modules, characterized by:

Consensus features:

  • Minimum of four consecutive lysines or ≥9 lysines within a 20-residue window
  • Preferential location in intrinsically disordered protein regions
  • Exclusion of acidic residues within the core binding region (disrupts charge complementarity) [3]

Functional validation: Site-directed mutagenesis of EngA (GTPase) and SrmB (RNA helicase) demonstrated that deletion of their KRMs (residues 473-493 and 387-446, respectively) abolished polyP binding without perturbing protein folding (confirmed by circular dichroism spectroscopy). This abolished:

  • Biofilm formation capacity (reduced by 78±5%)
  • Pyoverdine production (decreased by 92±3%)
  • Pyocyanin synthesis (inhibited by 85±4%) [3]

Structural hierarchy:

  • Primary determinant: Lysine spacing and density (linear stretches > clustered arrangements)
  • Secondary influence: Flanking residues (e.g., serine residues enhance binding via hydrogen bonding)
  • Tertiary requirement: Surface accessibility of KRMs (buried motifs show 10-fold lower affinity)

Table 2: Functionally Validated Lysine-Rich Motifs in Polyphosphate-Binding Proteins

ProteinOrganismLysine-Rich SequenceBiological FunctionBinding Affinity (Kd, μM)
EngAP. aeruginosaKKKKVKQKKAKKAKTKKEKRibosome maturation3.2 ± 0.4
SrmBP. aeruginosaK387KKKKAKKKTKKAKKKK406RNA helicase activity5.8 ± 0.7
TyrRSE. coliK85-K238 cluster*tRNA aminoacylationNot determined
Endoplasmin (GRP-94)H. sapiensKKKES5KKKMolecular chaperoning12.1 ± 1.2

*K85, K235, K238 acetylation sites spatially cluster to form a cationic surface [1]

The development of computational tools (e.g., Python-based KRM predictors ranking lysine density) enables proteome-wide identification of polyP targets, revealing enrichment in:

  • Ribosomal assembly factors (62%)
  • Nucleic acid-binding proteins (28%)
  • Chaperones (10%) [3]

Role of Phosphoramidate Bonds in Putative Covalent Modifications

Despite the predominance of ionic interactions, phosphoramidate bonds remain a biologically plausible modification mechanism under specific conditions:

Chemical plausibility: Phosphoramidate (P-N) bonds can form between polyP and lysine through thermodynamically unfavorable reactions:

Lys-NH₂ + ~P<sub>n</sub>~P → Lys-NH-PO<sub>3</sub>~P<sub>n-1</sub> + H<sup>+</sup>  (ΔG°' ≈ +21 kJ/mol, requiring enzymatic catalysis)  

These bonds exhibit greater stability than phosphoesters (hydrolysis half-life ~20 hours at pH 7.0 vs. ~10 seconds for serine phosphate) but remain susceptible to:

  • Acid-catalyzed hydrolysis (pH <4)
  • Phosphodiesterase cleavage
  • Nucleophilic attack by hydroxylamine [6]

Biological evidence: Putative phosphoramidate formation was reported in:

  • Yeast nucleolar proteins (Nsr1, Top1) under oxidative stress
  • Human HSP90 family members during ER stress responseHowever, these studies faced challenges in distinguishing covalent adducts from tightly bound polyP complexes. A critical 2024 study demonstrated that stringent purification under denaturing conditions eliminated >99% of presumed covalent polyP modifications, suggesting most reported phosphoramidates represented artifactual trapping of ionic complexes during sample processing [5].

Enzymatic candidates: While no dedicated phosphoramidate ligases are confirmed, several enzyme classes could potentially catalyze P-N bond formation:

  • Polyphosphate kinases (PPK1/2): Known to generate ATP from polyP, could theoretically adenylate lysine
  • Bifunctional carboxylate-amine ligases: Exhibit promiscuous activity toward phosphate acceptors
  • Phosphotransferases: May catalyze direct phosphate transfer to amines

The functional significance of genuine phosphoramidate bonds, if they occur in vivo, would lie in creating metabolically stable signaling marks analogous to ubiquitination, but current evidence suggests they are rare exceptions rather than prevalent modifications [5] [7].

Distinctive properties of phosphoramidate vs. ionic polyphosphorylation:

graph LRA[Lysine-PolyP Interaction] --> B[Ionic Binding]A --> C[Covalent Phosphoramidate]B --> D1[Salt-reversible]B --> D2[Protonation-dependent]B --> D3[Abundant in prokaryotes]C --> E1[Acid-stable]C --> E2[Requires enzymatic catalysis?]C --> E3[Rare in proteomes]

Properties

CAS Number

94160-16-4

Product Name

Lysine phosphate

IUPAC Name

[(1S)-5-amino-1-carboxypentyl]azanium;dihydrogen phosphate

Molecular Formula

C6H17N2O6P

Molecular Weight

244.18 g/mol

InChI

InChI=1S/C6H14N2O2.H3O4P/c7-4-2-1-3-5(8)6(9)10;1-5(2,3)4/h5H,1-4,7-8H2,(H,9,10);(H3,1,2,3,4)/t5-;/m0./s1

InChI Key

XAHQYEAIJGTPET-JEDNCBNOSA-N

SMILES

C(CCN)CC(C(=O)O)N.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

Lysine phosphate;

Canonical SMILES

C(CCN)CC(C(=O)O)[NH3+].OP(=O)(O)[O-]

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)[NH3+].OP(=O)(O)[O-]

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